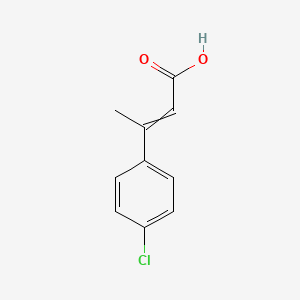

3-(4-Chlorophenyl)but-2-enoic acid

Description

Significance of Alpha, Beta-Unsaturated Carboxylic Acids in Organic Synthesis and Chemical Biology

Alpha, beta-unsaturated carboxylic acids are a prominent subclass of butenoic acids where the carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid. wikipedia.org This structural arrangement makes them particularly important as building blocks in organic synthesis. rsc.org The electrophilic nature of both the carbonyl carbon and the beta-carbon allows for a variety of chemical transformations, including conjugate additions, which are fundamental reactions for constructing more complex molecules. wikipedia.orgopenstax.org For instance, the Michael addition, a type of conjugate addition, is a widely used method in organic synthesis. wikipedia.org Furthermore, these compounds can participate in cycloaddition reactions and can be readily hydrogenated. wikipedia.org

In the realm of chemical biology, alpha,beta-unsaturated carbonyl compounds, including carboxylic acids, are recognized for their diverse biological activities. researchgate.net Their ability to interact with biological macromolecules, often through covalent modification of nucleophilic amino acid residues in proteins, underpins their various physiological effects. researchgate.net This reactivity allows them to modulate cellular processes and signaling pathways. researchgate.net Numerous natural products owe their biological activity to the presence of this functional group. researchgate.net

Overview of Chlorophenyl-Substituted Structures within the Context of Butenoic Acid Chemistry

The introduction of a chlorophenyl group as a substituent on the butenoic acid scaffold can significantly influence the molecule's properties and reactivity. The chlorine atom, being an electron-withdrawing group, can affect the electron distribution within the molecule, thereby modifying its chemical and biological characteristics.

Chlorophenyl-substituted butenoic acid derivatives have been investigated in various research contexts. For example, compounds with similar structures have been explored for their potential applications in the development of new pharmaceuticals. ontosight.ai The specific positioning of the chlorophenyl group on the butenoic acid chain can lead to distinct isomers with potentially different biological activities. Research into such substituted structures aims to understand how these modifications impact their interactions with biological targets and to explore their potential as therapeutic agents or as tools for chemical biology research.

Chemical Profile of 3-(4-Chlorophenyl)but-2-enoic acid

This section provides a detailed overview of the chemical and physical properties of this compound, a specific chlorophenyl-substituted butenoic acid.

Chemical and Physical Properties

The properties of this compound are presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis and research.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=CC(=O)O)C1=CC=C(C=C1)Cl |

| Physical Description | Solid |

Table 1: Chemical and Physical Properties of this compound.

Synthesis and Manufacturing

The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved through various methods in organic chemistry. One common approach is the aldol (B89426) condensation reaction. ncert.nic.in This reaction involves the condensation of an aldehyde or ketone with a compound containing an acidic α-hydrogen, followed by dehydration to form the α,β-unsaturated carbonyl compound. ncert.nic.in

Another significant method for synthesizing α,β-unsaturated carboxylic acids and their esters is through carbonylation reactions. rsc.orggoogle.com These reactions are considered atom-efficient and can utilize a range of readily available starting materials. rsc.org For instance, vinylmercuric halides can be reacted with carbon monoxide in the presence of a suitable solvent and catalyst to produce α,β-unsaturated carboxylic acids. google.com

Chemo-enzymatic methods have also been developed for the synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. nih.gov This approach combines the specificity of enzymatic reactions, such as the reduction of a carboxylic acid to an aldehyde by a carboxylic acid reductase, with a subsequent chemical step like the Wittig reaction to form the carbon-carbon double bond. nih.gov

Key Research Applications

While specific research applications for this compound are not extensively documented in publicly available literature, the broader class of substituted butenoic acids has been the subject of investigation in medicinal chemistry. For example, substituted biphenyl (B1667301) butanoic acid derivatives have been designed and synthesized as inhibitors of neprilysin, a therapeutic target for cardiovascular diseases. acs.org The exploration of various substituents on the butanoic acid core allows for the fine-tuning of inhibitory potency and pharmacokinetic properties. acs.org

Given the structural features of this compound, it could potentially serve as an intermediate in the synthesis of more complex molecules with biological activity. The presence of the reactive α,β-unsaturated carboxylic acid moiety and the chlorophenyl group provides handles for further chemical modifications, making it a potentially valuable building block in drug discovery and development programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINDTVUVNPIJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the But-2-enoic Acid Moiety

The but-2-enoic acid portion of the molecule, specifically the carbon-carbon double bond, is the primary site for oxidative reactions. The most definitive oxidative transformation is ozonolysis, which leads to the cleavage of the C=C double bond.

The reaction proceeds via the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form an unstable primary ozonide (molozonide). wikipedia.org This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.org These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a trioxolane). wikipedia.org

The final products are determined by the workup conditions that follow the initial ozonolysis step.

Reductive Workup : Treatment of the ozonide with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield aldehydes or ketones. For 3-(4-Chlorophenyl)but-2-enoic acid, this would yield 4-chloroacetophenone and glyoxylic acid.

Oxidative Workup : If an oxidizing agent such as hydrogen peroxide (H₂O₂) is used during the workup, any aldehyde formed is further oxidized to a carboxylic acid. masterorganicchemistry.com In this case, glyoxylic acid would be oxidized to oxalic acid.

Other oxidative methods can also be employed. For instance, strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, typically yielding carboxylic acids directly. masterorganicchemistry.com Biocatalytic systems, such as those using laccase enzymes, have been shown to oxidize similar allylbenzene (B44316) derivatives, leading to oxidative cleavage of the side chain to form benzaldehyde (B42025) derivatives, representing a green chemistry alternative to ozonolysis. mdpi.com Studies on the oxidation of the structurally similar compound cinnamaldehyde (B126680) show it can be converted to products including benzoic acid and cinnamic acid. nih.gov

Table 1: Expected Products from Oxidation of the But-2-enoic Acid Moiety

| Oxidative Method | Workup/Conditions | Expected Products |

|---|---|---|

| Ozonolysis (O₃) | Reductive (e.g., DMS, Zn/H₂O) | 4-Chloroacetophenone, Glyoxylic acid |

| Ozonolysis (O₃) | Oxidative (e.g., H₂O₂) | 4-Chloroacetophenone, Oxalic acid |

Reduction Processes and Their Functional Group Selectivity

The presence of three reducible functional groups—the alkene, the carboxylic acid, and the aryl chloride—makes the selective reduction of this compound a significant challenge, achievable through the careful selection of reagents and conditions.

Reduction of C=C Double Bond (Conjugate Reduction) : The selective reduction of the carbon-carbon double bond while leaving the carboxylic acid group intact is a common goal. This 1,4-reduction can be achieved with high chemoselectivity using several methods:

Catalytic Hydrogenation : Specialized catalysts can favor the reduction of the C=C bond. For example, iridium-based catalysts in the presence of a hydride donor like formic acid have been shown to be highly selective for the 1,4-reduction of α,β-unsaturated carboxylic acids. nih.gov Shvo's catalyst, a ruthenium complex, also selectively hydrogenates the olefin moiety of α,β-unsaturated ketones using formic acid as the hydrogen source.

Nickel Boride : An in-situ generated nickel boride (from NiCl₂·6H₂O and NaBH₄) in a methanol-water system provides a facile method for the conjugate reduction of α,β-unsaturated carboxylic acids at ambient temperature. oup.com

Reduction of Both C=C and Carboxylic Acid : Strong reducing agents will typically reduce both the double bond and the carboxylic acid.

Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent is known to reduce α,β-unsaturated carboxylic acids completely to the corresponding saturated alcohol. embibe.com For this compound, the product would be 3-(4-chlorophenyl)butan-1-ol. The mechanism for the related cinnamaldehyde reduction involves an initial 1,2-reduction of the carbonyl group to an aluminate salt, which then facilitates an intramolecular hydride delivery to the double bond. stackexchange.comic.ac.uk

Selective Reduction of Carboxylic Acid : Preserving the C=C double bond while reducing the carboxylic acid to an allylic alcohol is challenging but can be accomplished using biocatalysis.

Carboxylic Acid Reductases (CARs) : These enzymes can selectively reduce α,β-unsaturated carboxylic acids to their corresponding allylic alcohols, providing a green and highly selective alternative to traditional chemical methods. rsc.org

The aryl chloride is generally resistant to reduction under these conditions, which typically require more forcing catalytic hydrogenation protocols (e.g., high pressure, specific catalysts) for dehalogenation.

Table 2: Selectivity in the Reduction of this compound

| Reagent/Catalyst | Functional Group(s) Reduced | Product Type |

|---|---|---|

| NiCl₂/NaBH₄ (Nickel Boride) | C=C | Saturated Carboxylic Acid |

| Iridium Catalyst / HCOOH | C=C | Saturated Carboxylic Acid |

| LiAlH₄ | C=C and COOH | Saturated Alcohol |

Nucleophilic Substitution Reactions on the Chlorophenyl Group and Other Electrophilic Centers

The molecule possesses two primary sites for nucleophilic attack: the β-carbon of the unsaturated acid system and the carbon atom of the chlorophenyl ring bearing the chlorine.

Michael Addition at the β-Carbon : The most common nucleophilic reaction for this type of molecule is the conjugate addition, or Michael Addition, to the electrophilic β-carbon. wikipedia.orgorganic-chemistry.org The electron-withdrawing effect of the carboxyl group, relayed through the double bond, polarizes the system and makes the β-carbon susceptible to attack by soft nucleophiles. masterorganicchemistry.com The reaction involves the addition of a nucleophile (the Michael donor, such as an enolate, amine, or thiol) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org This forms a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate, which is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAг) on the Chlorophenyl Group : Aryl halides are typically unreactive towards nucleophiles. However, nucleophilic aromatic substitution can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). pressbooks.publibretexts.org The but-2-enoic acid substituent, being conjugated with the ring, acts as an electron-withdrawing group. This effect is strongest at the ortho and para positions. Since the chlorine is at the para position, the ring is activated towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., OH⁻, RO⁻) attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored. libretexts.org This reaction generally requires forcing conditions, such as high temperatures.

Mechanistic Studies of Carbon-Carbon Double Bond Transformations

The carbon-carbon double bond is central to many transformations of this compound. Mechanistic studies of related systems provide insight into these processes.

Mechanism of Michael Addition : As described previously, the mechanism involves the attack of a nucleophile on the electrophilic β-carbon. This is an example of orbital control, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system dictates the regioselectivity of the attack. wikipedia.org

Mechanism of the Mizoroki-Heck Reaction : While this compound is a potential product of a Mizoroki-Heck reaction, understanding its formation provides insight into C-C bond transformations. The generally accepted catalytic cycle involves three main steps:

Oxidative Addition : A Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-chloroiodobenzene) to form an arylpalladium(II) complex. rsc.org

Olefin Insertion : The alkene (e.g., crotonic acid) coordinates to the palladium center and then undergoes migratory insertion into the aryl-palladium bond. For electron-deficient alkenes like this, the reaction typically proceeds through a neutral pathway, leading to the formation of a new C-C bond at the β-carbon of the alkene. rsc.orgresearchgate.net

β-Hydride Elimination : A hydrogen atom from the α-carbon is eliminated, and the palladium catalyst is regenerated, yielding the final substituted alkene product. rsc.org

Mechanism of Ozonolysis : The Criegee mechanism, a 1,3-dipolar cycloaddition, is the accepted pathway for the reaction of ozone with the double bond, as detailed in Section 3.1. wikipedia.org

Intermolecular Interactions and Molecular Self-Assembly in Condensed Phases

In the solid state, molecules of this compound, like other substituted cinnamic acids, engage in a hierarchy of non-covalent interactions that direct their self-assembly into well-defined supramolecular structures.

Carboxylic Acid Dimerization : The most dominant interaction is the formation of strong, centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.govcore.ac.uk This robust R²₂(8) hydrogen-bonding motif is a hallmark of carboxylic acids in the crystalline phase.

Chain and Layer Formation : These primary dimers then act as building blocks for higher-order structures. They are often linked into chains or layers by weaker intermolecular interactions. C-H···O hydrogen bonds are frequently observed, where aromatic C-H or olefinic C-H groups act as weak hydrogen bond donors to the carbonyl oxygen of an adjacent dimer. nih.govcore.ac.uk Bifurcated C-H···O bonds have also been noted in similar structures, connecting molecules into extended chains. researchgate.net

π-π Stacking : The packing of these layers is influenced by π-π interactions between the chlorophenyl rings of adjacent molecules. The crystal structures of similar compounds often show a parallel-displaced or offset arrangement of the aromatic rings in neighboring layers, which is characteristic of stabilizing π-stacking interactions. nih.govcore.ac.uk

Advanced Analytical Techniques for Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 3-(4-Chlorophenyl)but-2-enoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, while not widely published, can be predicted based on the analysis of structurally similar compounds. Key characteristic absorption bands are expected for the carboxylic acid and the substituted aromatic ring.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, a hallmark of hydrogen-bonded dimers. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp peak around 1700 cm⁻¹. The presence of the carbon-carbon double bond (C=C) within the butenoic acid chain would likely result in a stretching vibration band in the 1650-1600 cm⁻¹ region.

The aromatic 4-chlorophenyl group will also exhibit characteristic absorptions. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to show bands in the 1600-1450 cm⁻¹ range. Furthermore, the C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted benzene (B151609) ring are expected in the 850-800 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |

| 1650-1600 | C=C stretch | Alkene |

| >3000 | C-H stretch | Aromatic |

| 1600-1450 | C-C stretch | Aromatic |

| 850-800 | C-H out-of-plane bend | p-substituted benzene |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. While specific FT-Raman data for this compound is scarce, the expected spectral features can be inferred. The C=C double bond stretching, often weak in the IR spectrum, should give a strong signal in the Raman spectrum around 1650-1600 cm⁻¹. The symmetric stretching of the aromatic ring is also typically a strong band in Raman spectra. The C-Cl bond, due to its polarizability, should also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the number and connectivity of hydrogen atoms. For the (E)-isomer, the vinylic proton at the C2 position is expected to appear as a singlet in the δ 5.8-6.5 ppm range. The protons of the 4-chlorophenyl group would likely appear as two doublets in the aromatic region (δ 7.2-7.8 ppm) due to the para-substitution pattern. The methyl protons at the C4 position would give a singlet further upfield, typically in the δ 2.0-2.5 ppm range. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, generally above δ 10 ppm, and its position can be concentration-dependent.

Table 2: Predicted ¹H NMR Chemical Shifts for (E)-3-(4-Chlorophenyl)but-2-enoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | >10 | Broad Singlet |

| Aromatic (C₆H₄) | 7.2-7.8 | Two Doublets |

| Vinylic (=CH) | 5.8-6.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 165-175 ppm region. The carbons of the double bond (C2 and C3) would resonate in the δ 115-160 ppm range. The aromatic carbons of the 4-chlorophenyl group would show signals between δ 125 and 140 ppm, with the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the butenoic acid chain (ipso-carbon) having distinct chemical shifts. The methyl carbon (C4) would be the most shielded, appearing in the δ 15-25 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic acid) | 165-175 |

| C3 (Alkene) | 140-160 |

| C1' (Aromatic, C-Cl) | 130-140 |

| C4' (Aromatic, C-C) | 135-145 |

| C2', C6' & C3', C5' (Aromatic) | 125-135 |

| C2 (Alkene) | 115-125 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to the presence of the conjugated system involving the benzene ring, the C=C double bond, and the carbonyl group. For a related compound, 4-(4-Chlorophenyl)-3-buten-2-one, a maximum absorption (λmax) has been reported at 290 nm in ethanol (B145695). It is anticipated that this compound would exhibit a similar absorption profile, with a strong absorption band in the 280-300 nm range, characteristic of the extended conjugation. The chlorine substituent on the phenyl ring may cause a slight bathochromic (red) shift compared to the unsubstituted analogue.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 196.63 g/mol . lookchem.com

In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, generating a unique mass spectrum. For carboxylic acids like this one, common fragmentation pathways include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.org These characteristic losses are prominent in short-chain carboxylic acids. libretexts.org The presence of a chlorine atom is also a key indicator, as it produces a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) in the mass spectrum, which aids in its identification.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | lookchem.com |

| Molecular Weight | 196.633 g/mol | lookchem.com |

| Predicted Fragmentation Patterns | ||

| Loss of -OH | M-17 | libretexts.org |

| Loss of -COOH | M-45 | libretexts.org |

| Isotopic Peak for Chlorine | M+2 |

Note: This table is based on general fragmentation principles and data for related compounds.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unambiguous proof of a molecule's structure. While a specific crystallographic study for this compound was not found in the search results, the analysis of a closely related compound, (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, offers valuable insights into the likely solid-state characteristics.

In a study of (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, the compound was found to crystallize in the monoclinic system. nih.gov The crystal structure is stabilized by strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers. nih.gov This type of hydrogen bonding is a very common and organizing feature in the crystal structures of carboxylic acids.

Table 2: Crystallographic Data for the Related Compound (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₂ | nih.gov |

| Molecular Weight (Mr) | 258.69 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a | 14.405 (3) Å | nih.gov |

| b | 5.733 (9) Å | nih.gov |

| c | 15.416 (9) Å | nih.gov |

| β | 100.72 (3)° | nih.gov |

| Volume (V) | 1251 (2) ų | nih.gov |

| Z | 4 | nih.gov |

It is highly probable that this compound would also exhibit similar intermolecular hydrogen bonding in its crystalline form, influencing its melting point and solubility characteristics.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile compounds like carboxylic acids. A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound, typically using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The pH of the mobile phase is crucial for achieving good peak shape and retention for a carboxylic acid. A validated RP-HPLC method was developed for a structurally similar pyrrole (B145914) derivative, demonstrating the utility of this technique for purity and degradation studies. pensoft.net

Gas Chromatography (GC) can also be used, particularly for more volatile derivatives of the acid. For direct analysis, the carboxylic acid group would likely need to be derivatized (e.g., converted to a methyl or ethyl ester) to increase its volatility and prevent peak tailing on the GC column. The purity of related compounds, such as (3E)-4-(4-Chlorophenyl)-3-buten-2-one, has been determined by GC, indicating its applicability in this chemical class. tcichemicals.com

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks. A suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as ethyl acetate (B1210297) and hexanes, as the mobile phase. The position of the spot, identified by its retention factor (Rf) value, can indicate the presence of the desired product and any impurities.

Table 3: Overview of Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase (Typical) | Application | Source |

| RP-HPLC | C18 | Acetonitrile/Water/Buffer | Purity assessment, stability studies | pensoft.net |

| GC | Capillary Column (e.g., DB-5) | Helium | Purity of related compounds (often after derivatization) | tcichemicals.com |

| TLC | Silica Gel | Ethyl Acetate/Hexanes | Reaction monitoring, preliminary purity check |

These chromatographic methods are crucial in both the synthesis and quality control processes, ensuring the isolation of a pure product and its accurate characterization. orgsyn.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 3-(4-Chlorophenyl)but-2-enoic acid. These calculations provide a theoretical framework to understand its geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov This process involves minimizing the total energy of the molecule by adjusting the positions of its atoms. cmu.edu The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a related chalcone (B49325), (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl) prop-2-en-1-one, DFT calculations have been used to determine these geometric parameters. krishisanskriti.org These calculations are foundational, as the optimized geometry is a prerequisite for further computational analysis.

Table 1: Representative Optimized Geometrical Parameters for a Chalcone Derivative

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.2 Å |

| Bond Length | C-Cl | ~1.7 Å |

| Bond Angle | C-C-C (backbone) | ~120° |

| Dihedral Angle | Phenyl ring torsion | Varies |

Note: This table is illustrative and based on general findings for similar structures. krishisanskriti.org Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For molecules like this compound, DFT calculations are used to determine the energies of these frontier orbitals. nih.govscispace.com This analysis helps to predict how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | Varies | Electron-donating capacity |

| LUMO | Varies | Electron-accepting capacity |

| HOMO-LUMO Gap | Varies | Chemical reactivity and stability |

Note: Specific energy values are dependent on the computational method and basis set used. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential, marking them as electrophilic sites.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. acadpubl.eumalayajournal.org These interactions contribute significantly to the stability of the molecule. In a molecule like this compound, NBO analysis can quantify the stabilization energies associated with interactions such as the delocalization of lone pairs from the oxygen and chlorine atoms into antibonding orbitals of the carbon framework. For example, in a related compound, the interaction between a chlorine lone pair and a π* anti-bonding orbital of a phenyl ring was found to be a significant stabilizing interaction. acadpubl.eu

Table 3: Key NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | Varies |

| LP (Cl) | σ* (C-C) | Varies |

| π (C=C) | π* (Phenyl) | Varies |

Note: LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively. The values are illustrative and depend on the specific molecular geometry and computational level. malayajournal.org*

Conformational Analysis through Potential Energy Surface Scans

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable conformations. A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. uni-muenchen.deq-chem.com By systematically rotating specific bonds and calculating the energy at each step, a PES scan can identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. uni-muenchen.deq-chem.com For this compound, a PES scan could be performed by rotating the bond between the phenyl ring and the butenoic acid chain, as well as the bond within the butenoic acid backbone, to understand the rotational barriers and the preferred spatial arrangement of the different functional groups.

Time-Dependent DFT for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nih.gov This approach can be employed to understand the absorption and emission properties of this compound by simulating its electronic spectrum.

The methodology involves calculating the excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which are indicative of the intensity of electronic transitions. nih.gov For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Furthermore, analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the excitations (e.g., π-π* or n-π* transitions). nih.gov This information is crucial for understanding the photophysical behavior of the compound, including its fluorescence and phosphorescence characteristics, which are governed by the dynamics of de-excitation from the excited states. While specific TD-DFT studies on this compound are not readily found, this theoretical framework is standard for such investigations.

Molecular Modeling and Docking Studies for Understanding Molecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are fundamental in drug discovery and materials science for understanding and predicting molecular interactions.

For this compound, molecular docking studies could be performed to investigate its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This process involves generating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which typically estimates the binding free energy. researchgate.net

The results of such studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. This provides a molecular-level understanding of the compound's potential biological activity. Although specific docking studies for this compound are not detailed in the available literature, the principles of molecular modeling offer a clear path for future computational research into its interactive properties.

Validation and Correlation of Theoretical Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. uni.lu This process ensures the accuracy and predictive power of the computational methods employed.

In the context of this compound, theoretical data obtained from methods like DFT and TD-DFT would be compared with experimental findings. For example, the theoretically calculated vibrational frequencies (from DFT) can be correlated with experimental infrared (IR) and Raman spectra. Similarly, the predicted UV-Visible absorption maxima (from TD-DFT) can be compared with the experimentally measured spectrum. researchgate.net

A strong correlation between the theoretical and experimental data lends confidence to the computational model and the insights derived from it. Discrepancies, on the other hand, can point to limitations of the theoretical method or suggest more complex phenomena occurring in the experimental conditions that are not captured by the model. This iterative process of theoretical calculation and experimental validation is essential for building robust models that can accurately describe the molecular properties and behavior of compounds like this compound.

Research Applications and Advanced Studies of the 3 4 Chlorophenyl but 2 Enoic Acid Scaffold

Role as a Versatile Synthetic Intermediate and Building Block in Organic Chemistry

The 3-(4-chlorophenyl)but-2-enoic acid structure is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups. The carboxylic acid and the α,β-unsaturated system are prime sites for a wide array of chemical transformations. Synthetic chemists utilize this scaffold to construct more complex molecular architectures.

The synthesis of this compound itself can be achieved through several methods, often involving the condensation or coupling of simpler precursors. One common route involves the reaction of para-chloroacetophenone with reagents like diethylphosphonoacetic acid. lookchem.com Another sophisticated method employs a rhodium-catalyzed reaction involving 4-chlorophenylboronic acid and a butenoate derivative, highlighting modern cross-coupling strategies in its formation. lookchem.com

Once formed, it serves as a precursor for a variety of other compounds. The α,β-unsaturated carboxylic acid motif is particularly notable for its versatility in building complex structures, including pharmaceuticals and natural products. google.com For instance, the double bond can undergo Michael addition reactions, and the carboxylic acid can be converted into esters, amides, or other derivatives, paving the way for the synthesis of diverse heterocyclic compounds. mdpi.com

Table 1: Synthesis Precursors for (E)-3-(4-chlorophenyl)but-2-enoic acid

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Reaction Type |

|---|---|---|---|

| 4-Chlorophenylboronic acid | (Z)-methyl 4-acetoxybut-2-enoate | bis(norbornadiene)rhodium(I)tetrafluoroborate, (R)-BINAP, KOH | Rhodium-catalyzed cross-coupling |

| para-Chloroacetophenone | Diethylphosphonoacetic acid | Base | Horner-Wadsworth-Emmons reaction |

This table summarizes key starting materials used in the synthesis of the title compound, demonstrating its accessibility as a building block. lookchem.com

Scaffold Utilization in Inhibitor Design and Structure-Activity Relationship Studies

The this compound scaffold is of significant interest in medicinal chemistry for the design of enzyme inhibitors and for conducting structure-activity relationship (SAR) studies. The chlorophenyl group is a common feature in many bioactive molecules, often enhancing binding affinity to biological targets through hydrophobic and halogen-bonding interactions.

SAR studies on related molecules, such as chalcones containing a 4-chlorophenyl group, have demonstrated that this moiety is critical for antiproliferative activity. mdpi.com The substitution pattern on the phenyl ring and the nature of the linker to other parts of the molecule are systematically varied to optimize potency and selectivity. mdpi.com For example, in the design of carbonic anhydrase inhibitors, a 4-chlorobenzenesulfonamide (B1664158) moiety was used as a key starting point, which was then elaborated into more complex heterocyclic structures. nih.gov

While direct studies on this compound as an inhibitor are not extensively detailed in the provided context, the principles of scaffold-based drug design are broadly applicable. Researchers often use a known active scaffold and create a library of derivatives to probe the active site of a target protein. For instance, in the development of Janus Kinase 3 (JAK3) inhibitors, a thieno[3,2-d]pyrimidine (B1254671) scaffold was modified with an acrylamide (B121943) group to achieve potent and covalent inhibition. rsc.org Similarly, the this compound scaffold offers multiple points for diversification (the phenyl ring, the double bond, the carboxylic acid) to generate novel inhibitor candidates.

Precursor Development in Radiolabeling Methodologies

Radiolabeled compounds are indispensable tools in preclinical research for tracking the metabolism, pharmacokinetics, and biodistribution of drug candidates. google.com The development of precursors suitable for introducing a radioisotope, such as fluorine-18 (B77423) or carbon-11, is a critical step in this process.

The this compound structure presents several possibilities for modification into a radiolabeling precursor. General strategies for radiolabeling small molecules often involve the late-stage introduction of the radioisotope. google.com For peptide labeling, prosthetic groups—small, reactive molecules that are first radiolabeled and then attached to the peptide—are commonly used. google.com

A molecule like this compound could be adapted for such purposes. For example, the carboxylic acid group could be activated to react with a radiolabeled amine or alcohol. Alternatively, the chloro-substituent on the phenyl ring could potentially be replaced with a radiohalogen in a nucleophilic substitution reaction, although this often requires activation. A more common approach would be to synthesize a derivative containing a functional group more amenable to direct radiolabeling, such as a bromo- or nitro- precursor for subsequent radiofluorination. The design of such precursors is a specialized area of synthetic chemistry aimed at creating molecules that can be radiolabeled in high yield and under mild conditions. google.com

Exploration of the Compound Scaffold in Drug Discovery Initiatives

The broader butenoic acid framework and the chlorophenyl motif are frequently explored in drug discovery programs for a range of therapeutic targets. Patents often claim large chemical spaces around a core scaffold that has shown promising biological activity.

For example, butenoic acid derivatives have been investigated for their potential as anti-ulcer agents and for other pharmacological properties. bldpharm.com The chlorophenyl group is a well-established pharmacophore found in numerous approved drugs and investigational compounds. Its presence can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. For instance, compounds containing a 4-chlorophenyl group have been patented as imidazole (B134444) derivatives for treating neurodegenerative disorders and as EP4 receptor agonists. google.comontosight.ai

The combination of the butenoic acid and the 4-chlorophenyl group in a single scaffold makes this compound and its derivatives attractive starting points for new discovery initiatives. By modifying the core structure, researchers can generate libraries of novel compounds for high-throughput screening against various diseases. The synthesis of derivatives like 3-(4-chlorophenyl)pentanedioic acid indicates active research into related structures for potential pharmaceutical use. researchgate.net

Applications in Materials Science Research

Beyond its biological applications, the this compound scaffold and related butenoic acid derivatives are finding use in the field of materials science for the creation of new polymers and functional organic materials.

Development of Novel Polymer Structures from Butenoic Acid Derivatives

Butenoic acid and its derivatives are valuable monomers for synthesizing polymers with tailored properties. The presence of both a polymerizable double bond and a reactive carboxylic acid group allows for the creation of functional polymers. These polymers can be used in coatings, adhesives, and biomedical applications like tissue engineering or drug delivery. nih.gov

The polymerization of butenoic acid derivatives can lead to polyesters and other complex structures. nih.gov The specific properties of the resulting polymer—such as hydrophobicity, reactivity, and mechanical strength—can be tuned by copolymerizing different monomers. For instance, copolymerizing a butenoic acid ester with acrylic acid derivatives results in a complex polymer with potential for use in biomedical applications and coatings. nih.gov The carboxylic acid groups along the polymer chain can be used for cross-linking or for attaching other functional molecules.

Investigations into Organic Molecular Crystals with Photophysical Properties

The study of organic molecular crystals is a burgeoning field driven by the search for new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors. The solid-state packing of molecules and the intermolecular interactions between them dictate the material's bulk properties, including its fluorescence and nonlinear optical response.

Derivatives containing a chlorophenyl group are of particular interest. Studies on (E)-1-(thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (2AT4C), a chalcone (B49325) derivative structurally related to the title compound, have shown that it crystallizes and exhibits blue light emission, making it a candidate for optoelectronic devices. bibliotekanauki.pl The crystal packing is governed by a variety of non-covalent interactions, which in turn influence the photophysical properties.

Similarly, investigations into chlorophenyl-substituted pyrazolone (B3327878) derivatives reveal that the presence and position of the chloro-substituent can significantly affect the molecule's electronic properties, including the HOMO-LUMO gap, which is related to its chemical reactivity and optical characteristics. The rigid and planar nature of such conjugated systems, combined with the influence of the chlorophenyl group on intermolecular packing, can lead to materials with desirable solid-state fluorescence.

Table 2: Photophysical Properties of Related Chlorophenyl Derivatives

| Compound Class | Key Structural Feature | Observed Property | Potential Application |

|---|---|---|---|

| Chalcone Derivative (2AT4C) | (4-chlorophenyl)prop-2-en-1-one | Blue light emission (378 nm), wide optical transparency | Optoelectronics, Nonlinear Optics |

| Chlorophenyl-pyrazolone | Chlorophenyl-substituted pyrazolone | Tunable HOMO-LUMO gap, enhanced lipophilicity | Antimicrobial and anticancer agents |

This table summarizes findings from studies on organic crystals containing chlorophenyl groups, illustrating the impact of this moiety on material properties. bibliotekanauki.pl

Assessment of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of organic molecules has identified the chalcone scaffold as a promising framework for developing materials with significant third-order NLO responses. These properties are crucial for applications in photonics and optoelectronics, including optical limiting, optical switching, and all-optical signal processing. The NLO response in these molecules is primarily electronic in origin and can be fine-tuned by modifying the substituent groups on the aromatic rings.

Chalcone derivatives, which share the core structure of this compound, are characterized by a π-conjugated system that connects a donor and an acceptor group, facilitating intramolecular charge transfer, a key factor for NLO activity. The presence of a halogen substituent, such as the chloro group in the 4-position of the phenyl ring, is known to influence the electronic properties of the molecule and, consequently, its NLO response.

In a typical Z-scan experiment, a solution of the compound is irradiated with a focused laser beam, and the transmission of the beam through an aperture in the far-field is measured as the sample is moved along the beam's axis (the z-axis). An "open-aperture" Z-scan, where the entire beam is collected, is sensitive to nonlinear absorption processes like two-photon absorption. A "closed-aperture" Z-scan, where only the central part of the beam is collected, is sensitive to nonlinear refraction, which causes self-focusing or self-defocusing effects.

While direct experimental data for the NLO properties of this compound are not extensively reported in the literature, studies on analogous chalcone derivatives provide insight into the expected behavior. For instance, research on chalcones with various substituents has shown that the magnitude and even the sign of the nonlinear refractive index can be controlled by the choice of electron-donating or electron-withdrawing groups. researchgate.net The presence of a chloro group, an electron-withdrawing substituent, on the phenyl ring is expected to influence the intramolecular charge transfer characteristics and thereby modulate the third-order NLO properties.

For comparison, studies on other chalcone derivatives have reported third-order nonlinear optical susceptibility (χ⁽³⁾) values in the range of 10⁻¹³ to 10⁻¹¹ esu. The nonlinear refractive index (n₂) is typically on the order of 10⁻¹¹ to 10⁻⁹ cm²/W, and the nonlinear absorption coefficient (β) is around 10⁻⁴ cm/W. It is important to note that these values are highly dependent on the specific molecular structure, the solvent used, and the wavelength and pulse duration of the laser.

The table below summarizes typical NLO parameters for chalcone derivatives, providing a reference for the potential properties of this compound.

| NLO Parameter | Symbol | Typical Range for Chalcone Derivatives | Measurement Technique |

| Third-Order Nonlinear Optical Susceptibility | χ⁽³⁾ | 10⁻¹³ - 10⁻¹¹ esu | Z-scan |

| Nonlinear Refractive Index | n₂ | 10⁻¹¹ - 10⁻⁹ cm²/W | Z-scan (closed-aperture) |

| Nonlinear Absorption Coefficient | β | ~10⁻⁴ cm/W | Z-scan (open-aperture) |

Further research involving the synthesis and Z-scan analysis of this compound is necessary to precisely quantify its NLO properties and evaluate its potential for use in advanced photonic devices.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)but-2-enoic acid, and what reaction conditions optimize yield? A: The compound can be synthesized via condensation reactions using substituted benzaldehydes and phosphorane reagents. For example, (Z)-3-(4-Chlorophenyl)but-2-enoic acid (Z-8b) is prepared by reacting 4-chlorobenzaldehyde with a phosphorane derivative (e.g., 2a) under heating, followed by aqueous NaOH treatment and filtration . Key parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and post-reaction purification via recrystallization. Yield optimization requires careful pH control during acidification and solvent selection (e.g., ethanol/water mixtures for crystallization) .

Advanced Stereoselective Synthesis

Q: How can stereoselective synthesis of (Z)- and (E)-isomers of this compound be achieved? A: Stereochemistry is controlled by reaction temperature and catalyst choice. For instance, the (Z)-isomer (Z-8b) forms preferentially under mild thermal conditions (60–80°C) with stereochemical retention during cyclization. Separation of diastereomers may require chromatographic techniques, as demonstrated in analogous syntheses of 3-(4-chlorophenyl)glutamic acid derivatives using bis-lactim ether methodology . Advanced NMR (e.g., NOESY) or chiral HPLC is recommended for isomer verification .

Characterization Techniques

Q: What spectroscopic and analytical methods are most reliable for characterizing this compound? A:

- IR Spectroscopy: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and conjugated double bond absorption (~1630 cm⁻¹) .

- NMR: ¹H NMR reveals diagnostic signals: δ 6.8–7.4 ppm (aromatic protons), δ 5.8–6.3 ppm (alkenic protons), and δ 12–13 ppm (carboxylic acid proton). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) and olefinic carbons (~120–140 ppm) .

- Mass Spectrometry: ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 197.6 for C₁₀H₉ClO₂) .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported spectral data or physicochemical properties of this compound? A: Cross-validate data using multiple techniques. For example:

- Compare experimental melting points with literature values (e.g., 160–165°C for the (Z)-isomer ).

- Replicate synthesis under standardized conditions to rule out solvent or impurity effects.

- Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with observed data .

Experimental Design for Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for designing SAR studies on this compound derivatives? A:

- Analog Synthesis: Modify the chlorophenyl group (e.g., introduce electron-withdrawing substituents) or the butenoic acid chain (e.g., elongation to pentenoic acid) .

- Biological Assays: Prioritize in vitro enzyme inhibition (e.g., cyclooxygenase) or antimicrobial activity screens.

- Data Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Solvent Effects on Photophysical Properties

Q: How does solvent polarity influence the absorption and fluorescence properties of this compound? A: Solvent polarity shifts λmax due to changes in dipole-dipole interactions. For example, in non-polar solvents (e.g., hexane), the compound may exhibit a blue-shifted absorption (~280 nm) compared to polar solvents (e.g., methanol, ~300 nm). Fluorescence intensity typically increases in aprotic solvents due to reduced quenching .

Computational Modeling for Reactivity Prediction

Q: How can computational methods aid in predicting the reactivity of this compound in nucleophilic additions? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.